CID 87223424

Description

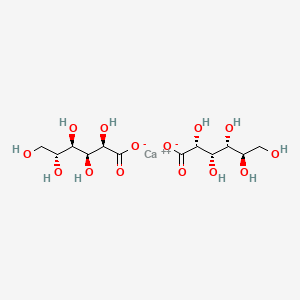

Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

Calcium is essential for the functional integrity of the nervous, muscular, and skeletal systems. It plays a role in normal cardiac function, renal function, respiration, blood coagulation, and cell membrane and capillary permeability. Also, calcium helps to regulate the release and storage of neurotransmitters and hormones, the uptake and binding of amino acids, absorption of vitamin B 12, and gastrin secretion. The major fraction (99%) of calcium is in the skeletal structure primarily as hydroxyapatite, Ca 10(PO 4) 6(OH) 2; small amounts of calcium carbonate and amorphous calcium phosphates are also present. The calcium of bone is in a constant exchange with the calcium of plasma. Since the metabolic functions of calcium are essential for life, when there is a disturbance in the calcium balance because of dietary deficiency or other causes, the stores of calcium in bone may be depleted to fill the body's more acute needs. Therefore, on a chronic basis, normal mineralization of bone depends on adequate amounts of total body calcium. |

|---|---|

CAS No. |

299-28-5 |

Molecular Formula |

C6H12CaO7 |

Molecular Weight |

236.23 g/mol |

IUPAC Name |

calcium bis((2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate) |

InChI |

InChI=1S/C6H12O7.Ca/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/t2-,3-,4+,5-;/m1./s1 |

InChI Key |

QDCSTXADKDXERF-JJKGCWMISA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.[Ca] |

Canonical SMILES |

C(C(C(C(C(C(=O)O)O)O)O)O)O.[Ca] |

Color/Form |

Crystals, granules, or powder |

density |

0.30-0.65 g/cm³ |

melting_point |

120 °C 178Â °C |

Other CAS No. |

299-28-5 18016-24-5 |

physical_description |

Odourless, white crystalline granules or powder, stable in air Odorless solid; Soluble in water; [HSDB] White powder; [Sigma-Aldrich MSDS] WHITE SOLID IN VARIOUS FORMS. |

shelf_life |

Stable in air. |

solubility |

Soluble in water, insoluble in ethanol Slowly soluble in 5 parts boiling water; insoluble in alc or other organic solvents. Slowly soluble in 30 parts cold, about 5 parts boiling water Insoluble in acetic acid Sol in water 3.3 g/100 cc at 15 °C In water, 3.33X10+4 mg/L at 25 °C Solubility in water, g/100ml at 25Â °C: 3.5 (moderate) |

Synonyms |

Calciofon Calcipot Calcium Braun Calcium Gluconate Calcivitol Calglucon CBG Ebucin Flopak Plain Glucal Glucobiogen Gluconate de Calcium Lavoisier Gluconate, Calcium Gluconato Calc Fresenius |

Origin of Product |

United States |

Advanced Methodologies for Calcium Gluconate Synthesis and Purity Enhancement

Electrochemical and Fermentation-Based Synthetic Routes to Calcium Gluconate

The synthesis of calcium gluconate can be broadly categorized into two primary methodologies: electrochemical oxidation and microbial fermentation. Both routes offer distinct advantages and are subject to ongoing optimization to enhance their industrial viability.

The electrochemical approach involves the oxidation of glucose to gluconic acid, which is then neutralized with a calcium source. cecri.res.inresearchgate.net This method is recognized for its high conversion rates and the potential for a clean, eco-friendly process with no by-product formation. cecri.res.in A typical setup utilizes graphite (B72142) electrodes and a sodium bromide electrolyte, where glucose is oxidized to gluconic acid and subsequently neutralized by calcium carbonate held in suspension. cecri.res.in Key advantages of this process include high yields and the continuous reuse of the mother liquor after product recovery. cecri.res.in

Fermentation, on the other hand, leverages the metabolic activity of microorganisms, most notably the fungus Aspergillus niger, to convert glucose into gluconic acid. nih.govijisrt.com This biological pathway is favored for its cost-effectiveness and utilization of renewable resources. ijisrt.com The produced gluconic acid is then neutralized with calcium carbonate to form calcium gluconate. ijisrt.com While effective, fermentation processes require careful control to maximize productivity and often necessitate downstream purification to remove microbial biomass and by-products. google.com

Optimization of Bioprocess Parameters for Microbial Production of Calcium Gluconate

The efficiency of calcium gluconate production via fermentation is critically dependent on the optimization of several bioprocess parameters. Research has demonstrated that careful control of these factors can significantly enhance product yield and reduce fermentation time. ijisrt.comshrmbio.com Key parameters that have been the focus of optimization studies include:

Glucose Concentration: The initial concentration of glucose, the primary substrate, plays a crucial role. Studies have shown that a glucose concentration of 15% (w/v) can lead to maximum production rates. ijisrt.comdocsdrive.com However, at concentrations above 15%, supersaturation of calcium gluconate can occur, leading to precipitation on the mycelia and hindering oxygen transfer. srce.hr

Inoculum Dose and Age: The quantity and age of the microbial inoculum are vital for initiating a robust fermentation. An optimal inoculum dose of 10% has been reported to achieve high productivity in a shorter duration. ijisrt.comresearchgate.net Similarly, an inoculum age of 24 hours is considered optimal for the production of calcium gluconate. ijisrt.comresearchgate.net

pH: Maintaining an optimal pH is essential for microbial growth and enzyme activity. A pH of 6.0 ± 0.2 has been identified as optimal for maximizing calcium gluconate production by A. niger. ijisrt.comresearchgate.net During fermentation, the production of gluconic acid causes a decrease in pH, which is typically neutralized by the addition of a calcium carbonate slurry. shrmbio.comsrce.hr

Agitation and Aeration: Adequate agitation and aeration are necessary to ensure proper mixing and oxygen supply for the aerobic fermentation process. An agitation rate of 200 rpm and an aeration rate of 1.0 volume of air per volume of medium per minute (vvm) have been found to be optimal. ijisrt.com

Temperature: The fermentation temperature directly influences microbial metabolism. The optimal temperature for calcium gluconate production by A. niger is reported to be 30 ± 1°C. ijisrt.com

**Table 1: Optimized Parameters for Calcium Gluconate Production by *Aspergillus niger***

| Parameter | Optimized Value | Reference |

|---|---|---|

| Glucose Concentration | 15% | ijisrt.comdocsdrive.com |

| Inoculum Dose | 10% | ijisrt.comresearchgate.net |

| Inoculum Age | 24 hours | ijisrt.comresearchgate.net |

| pH | 6.0 ± 0.2 | ijisrt.comresearchgate.net |

| Agitation | 200 rpm | ijisrt.com |

| Aeration | 1.0 vvm | ijisrt.com |

| Temperature | 30 ± 1°C | ijisrt.com |

Crystallization Techniques and Control of Anhydrous and Hydrated Forms of Calcium Gluconate

Crystallization is a critical downstream process that determines the final product's physical properties, including its hydration state. Calcium gluconate can exist in both anhydrous and hydrated forms, with the monohydrate being a common crystalline form obtained from aqueous solutions. google.comsavemyexams.com The control over which form is produced is largely dependent on the crystallization conditions.

Salts that incorporate water into their crystal structure are known as hydrated salts, while those without are termed anhydrous. savemyexams.com The conversion between these forms is often achievable, for instance, by heating a hydrated salt to remove the water of crystallization. savemyexams.com

Advanced crystallization techniques are employed to selectively produce the desired form of calcium gluconate. For instance, a method for preparing anhydrous calcium gluconate involves concentrating a calcium gluconate solution at 60-70°C to a specific relative density (1.05-1.20), followed by cooling to 5-15°C to induce crystallization. google.com The resulting crystals are then dried at a high temperature (95-115°C) to ensure the anhydrous state. google.com

Evaporation crystallization is another technique used, where a supersaturated solution of the metal gluconate is seeded with crystals at a temperature above 50°C while water is removed to promote crystallization. googleapis.com For calcium gluconate, the preferred temperature for this process is between 80°C and 90°C. googleapis.com The degree of supersaturation is a key parameter to control during this process. googleapis.com

Table 2: Conditions for Selective Crystallization of Calcium Gluconate Forms

| Crystalline Form | Key Process Parameters | Reference |

|---|---|---|

| Anhydrous | Concentration at 60-70°C to relative density of 1.05-1.20, cooling to 5-15°C, and drying at 95-115°C. | google.com |

| Hydrated | Typically crystallizes from aqueous solutions at lower temperatures. | googleapis.com |

Strategies for Purification and Yield Optimization in Calcium Gluconate Production

Achieving high purity and optimizing the yield of calcium gluconate are paramount for its commercial viability, particularly for pharmaceutical applications which demand stringent quality standards. researchandmarkets.com Various strategies are employed throughout the production process to achieve these goals.

In fermentation-based production, a significant challenge is the removal of impurities such as microbial biomass and by-products. google.com Downstream processing typically involves filtration or centrifugation to separate the mycelia from the fermentation broth. docsdrive.com The resulting supernatant is then subjected to further purification steps.

One common purification technique is the use of activated carbon to decolorize the solution. guidechem.com The clear solution is then concentrated under vacuum and crystallized. guidechem.com The crude product can be recrystallized from water to obtain a pure white compound. asm.org

For electrochemical synthesis, while by-product formation is minimal, the removal of electrolytes from the final product is a key purification step. cecri.res.in Electrodialysis has been investigated as a method for removing sodium bromide from calcium gluconate solutions. researchgate.net

Furthermore, innovative approaches such as enzymatic processes have been developed to achieve very high yields of calcium gluconate without the formation of crystals during the reaction, which can simplify downstream processing. google.com This can be achieved by conducting the enzymatic conversion in the presence of another organic acid salt, such as calcium lactate (B86563), which increases the solubility of calcium gluconate. google.com

Sophisticated Analytical and Spectroscopic Characterization of Calcium Gluconate

Molecular Structure Elucidation by Advanced Spectroscopic Techniques

Advanced spectroscopic methods provide invaluable insights into the molecular architecture of calcium gluconate, including the conformation of the gluconate anion and its interaction with the calcium ion.

Infrared (IR) and Raman spectroscopies are powerful non-destructive techniques used to identify functional groups and investigate the coordination environment of calcium gluconate. The vibrational spectra of calcium gluconate exhibit characteristic bands corresponding to its various functional groups. A broad peak observed in the region of 3200-3550 cm⁻¹ is attributed to the symmetric stretching of the hydroxyl (-OH) groups. researchgate.net

Studies have utilized these techniques to differentiate between different solid-state forms of calcium gluconate, such as the monohydrate and anhydrous forms. rsc.orgresearchgate.netrsc.org For instance, the presence of a sharp absorption peak around 3485 cm⁻¹ in the IR spectrum can indicate the presence of calcium gluconate monohydrate. google.com The pyrolysis of calcium gluconate has also been studied using IR spectroscopy, revealing changes in the chemical structure upon heating. up.ac.za

Raman spectroscopy, which is complementary to IR spectroscopy, has been employed to investigate the solution-mediated phase transformation of calcium D-gluconate. rsc.orgrsc.org By monitoring the changes in the Raman spectra, researchers can track the conversion from the metastable monohydrate form to the more stable anhydrous form (Form I). rsc.orgresearchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of molecules in solution. For calcium gluconate, ¹H and ¹³C NMR are used to analyze the conformation of the gluconate anion and to pinpoint the sites of calcium binding. researchgate.net

Studies have shown that the chemical shifts in both ¹H and ¹³C NMR spectra change upon complexation with the calcium ion. researchgate.net Two-dimensional (2D) NMR experiments, such as ¹H-⁴³Ca NMR, have provided direct evidence for the simultaneous binding of Ca²⁺ to the alcoholic hydroxyl groups on carbons C2 and C3 of the gluconate molecule. researchgate.net Further investigations involving other metal-gluconate complexes, such as with Lanthanide(III) ions, have also utilized NMR to understand the coordination chemistry, revealing that the carboxylate group and the C2-OH and C3-OH groups are primary binding sites. researchgate.net

The conformation of the gluconate anion itself has been a subject of study, with computational and NMR data suggesting a predominance of a zigzag conformation in aqueous solution. researchgate.net The inertness of certain metal chelates, like those with cobalt(III), has allowed for the separation and detailed analysis of isomeric forms using ¹³C NMR. znaturforsch.com

Mass spectrometry (MS) is an essential tool for confirming the molecular weight of calcium gluconate and for identifying and characterizing impurities. nih.gov Various ionization techniques, including electron ionization and chemical ionization, have been used to study calcium gluconate and its more active mechanoactivated form. researchgate.net

A significant challenge in the analysis of calcium gluconate is the presence of highly polar impurities which are difficult to separate using conventional chromatographic methods. To address this, advanced techniques like heart-cutting two-dimensional liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (2D-LC-Q-TOF/MS) have been developed. researchgate.netnih.gov This powerful combination allows for the effective separation and identification of multiple impurities, providing crucial information for the quality control of calcium gluconate injections. researchgate.netnih.gov In one study, a total of five impurities were identified using this method. researchgate.netnih.govresearchgate.net

Chromatographic and Electroanalytical Separations for Purity and Quantitative Assessment of Calcium Gluconate

Chromatographic and electroanalytical techniques are fundamental for assessing the purity of calcium gluconate and for its quantification in pharmaceutical preparations.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation, identification, and quantification of calcium gluconate and its related substances. helixchrom.comhelixchrom.com Reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the simultaneous estimation of calcium gluconate and other components in tablet dosage forms. jsmcentral.orgjsmcentral.org

These methods demonstrate good linearity, accuracy, and precision. jsmcentral.orgjsmcentral.org For instance, one validated RP-HPLC method showed linearity for calcium gluconate in the concentration range of 1.92-2.88 mg/mL with a correlation coefficient of 0.9982. jsmcentral.orgjsmcentral.org The limit of detection (LOD) and limit of quantification (LOQ) for calcium gluconate were determined to be 32.7 µg/mL and 96.6 µg/mL, respectively. jsmcentral.orgjsmcentral.org Detection is often performed using a UV detector at a wavelength of 210 nm. jsmcentral.orgjsmcentral.org HPLC is also instrumental in identifying and controlling known impurities such as calcium maltotrigluconate, calcium isomaltose, and calcium glucarate. google.com

Table 1: HPLC Method Parameters for Calcium Gluconate Analysis

| Parameter | Value |

| Column | Inertsil C18-3 (4.6 mm x 150 mm, 5µm) jsmcentral.orgjsmcentral.org |

| Mobile Phase | 1% (v/v) phosphoric acid and methanol (B129727) (90:10, v/v) jsmcentral.orgjsmcentral.org |

| Flow Rate | 1.0 mL/min jsmcentral.orgjsmcentral.org |

| Detection Wavelength | 210 nm jsmcentral.orgjsmcentral.org |

| Linearity Range | 1.92-2.88 mg/mL jsmcentral.orgjsmcentral.org |

| Correlation Coefficient (r²) | 0.9982 jsmcentral.org |

| LOD | 32.7 µg/mL jsmcentral.orgjsmcentral.org |

| LOQ | 96.6 µg/mL jsmcentral.orgjsmcentral.org |

This table is interactive. Users can sort and filter the data.

Ion chromatography (IC) is a specialized form of liquid chromatography used for the analysis of ionic species. carleton.edu It is particularly useful for quantifying cations like calcium and anions in pharmaceutical preparations. eag.com In the context of calcium gluconate, IC can be employed to determine the concentration of free calcium ions and other ionic components present in the formulation. carleton.edueag.com

The technique separates ions based on their interaction with a stationary phase resin, followed by detection, commonly using a conductivity detector. carleton.edueag.com IC is a high-throughput and versatile method that can measure concentrations in the parts-per-billion (ppb) range. carleton.edu This sensitivity is crucial for ensuring the quality and consistency of calcium gluconate products. oup.com The United States Pharmacopeia (USP) has validated IC as a suitable method for various pharmaceutical analyses. metrohm.com

Polarimetric Methods for Calcium Gluconate Concentration Determination

Polarimetry is a valuable non-destructive analytical technique used to measure the rotation of plane-polarized light as it passes through an optically active substance. filab.frdrawellanalytical.com Many pharmaceutical compounds, including calcium gluconate, are chiral and thus optically active, making polarimetry a crucial tool for quality control. drawellanalytical.com The concentration and purity of calcium gluconate in a solution can be determined by measuring its specific rotation. filab.frdrawellanalytical.com

The specific rotation is an intrinsic property of a chiral compound and is dependent on temperature, the wavelength of the light used, and the solvent. filab.fr For calcium gluconate hydrate, the specific rotation ([α]D20) is typically in the range of +6° to +11°. atago.net This means that at 20°C using the sodium D-line (589 nm), a solution of calcium gluconate will rotate the plane of polarized light in a clockwise direction. atago.netdrugfuture.com

The relationship between the observed optical rotation and the concentration of the sample allows for quantitative analysis. acs.org However, the magnitude of the optical rotation for calcium gluconate is relatively small. mpg.de This indicates that the specific rotations of the free gluconate anion and its calcium complexes are only slightly different, which can make highly accurate determination of formation constants challenging through polarimetry alone. mpg.de Despite this, polarimetry remains a useful and rapid method for verifying the concentration of calcium gluconate in pharmaceutical preparations. drawellanalytical.comasm.org

Table 1: Optical Rotation Properties of Calcium Gluconate

| Parameter | Value | Conditions |

| Specific Rotation ([α]D20) | ~+6° | 20°C, Sodium D-line |

| Specific Rotation ([α]D20) | +6° to +11° | 20°C, Sodium D-line |

Data sourced from multiple references. atago.netdrugfuture.com

Solid-State Characterization Techniques for Calcium Gluconate Materials

Solid-state characterization is essential for understanding the physical and chemical properties of crystalline materials like calcium gluconate, including its structure, stability, and polymorphic forms.

X-ray diffraction (XRD) is a powerful, non-destructive technique used to identify the crystalline phases of a material and to determine its crystal structure. nih.gov Each crystalline solid has a unique XRD pattern, which acts as a "fingerprint" for identification. nih.gov XRD is instrumental in studying polymorphism, the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. nih.gov

Studies have identified different polymorphic forms of calcium gluconate, such as the monohydrate and an anhydrous form referred to as Form I. rsc.orgresearchgate.netrsc.orgnih.gov Powder X-ray diffraction (PXRD) can effectively distinguish between these forms. rsc.orgresearchgate.netrsc.orgnih.gov For instance, calcium gluconate monohydrate exhibits characteristic diffraction peaks at 2θ angles of 8.0°, 9.0°, and 22.5°, while Form I shows distinct peaks at 10.1°, 12.3°, and 35.5°. rsc.org The crystal structure of calcium gluconate has been found to consist of coordination polymers where the calcium ion has a coordination number of nine. core.ac.uk

Mechanical activation of calcium gluconate can lead to structural changes, including a transition to an X-ray amorphous state. sibran.ru This process can produce nanodispersed powders with particle sizes ranging from 50 to 500 nm. sibran.ru The initial crystalline state shows a clear set of structural reflexes in the diffractogram, which diminish and are replaced by an amorphous halo as grinding time increases. sibran.ru

Table 2: Characteristic PXRD Peaks for Calcium Gluconate Polymorphs

| Polymorph | Characteristic 2θ Peaks (°) |

| Monohydrate | 8.0, 9.0, 22.5 |

| Form I | 10.1, 12.3, 35.5 |

Data sourced from a 2023 study on calcium D-gluconate phase transformation. rsc.org

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and phase behavior of materials as a function of temperature.

TGA measures the change in mass of a sample as it is heated, providing information about decomposition and dehydration events. libretexts.org For calcium gluconate monohydrate, TGA thermograms show a weight loss corresponding to the loss of one water molecule. rsc.orgresearchgate.net This dehydration process typically begins around 120°C, with a weight loss of approximately 3.99% occurring between 400 K (127°C) and 439 K (166°C), which is consistent with the theoretical water content of 4.01%. rsc.orgresearchgate.netup.ac.za Further heating leads to decomposition of the gluconate molecule itself. rsc.org The decomposition of calcium gluconate can lead to the formation of calcium carbonate (CaCO3) and subsequently calcium oxide (CaO) at higher temperatures, typically above 650°C in air. up.ac.za

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It reveals information about phase transitions, such as melting and crystallization, as well as exothermic and endothermic decomposition processes. conicet.gov.ar The DSC curve for calcium gluconate monohydrate shows an endothermic peak corresponding to the dehydration process. rsc.orgresearchgate.net An exothermic peak observed around 570°C in air is associated with the metal-catalyzed oxidation of carbon. up.ac.za

Table 3: Thermal Decomposition Events for Calcium Gluconate Monohydrate

| Temperature Range | Event | Technique | Observation |

| 120°C - 180°C | Dehydration (Loss of crystal water) | TGA | ~4% mass loss up.ac.za |

| 400 K - 439 K (127°C - 166°C) | Dehydration | TGA/DSC | 3.99% weight loss, endothermic peak rsc.orgresearchgate.net |

| ~570°C (in air) | Carbon oxidation (afterglow) | DSC | Exothermic peak up.ac.za |

| >650°C (in air) | Transition from CaCO3 to CaO | TGA | Further mass loss up.ac.za |

Microscopic and Elemental Analysis in Calcium Gluconate-Integrated Material Science

Microscopic and elemental analysis techniques provide insights into the surface morphology and elemental composition of materials, which is crucial in the field of material science where calcium gluconate may be integrated into other substances.

Scanning Electron Microscopy (SEM) is a technique that produces high-resolution images of a sample's surface topography. andersonmaterials.com It is often paired with Energy-Dispersive X-ray (EDX) spectroscopy, which provides elemental analysis of the sample. andersonmaterials.com

SEM has been used to observe the crystal shapes of different forms of calcium D-gluconate and to visualize the morphology of materials where calcium gluconate is incorporated. rsc.org For example, SEM images have shown the closed-cell foam structure that forms when calcium gluconate monohydrate is pyrolyzed. up.ac.za In studies involving the loading of calcium gluconate onto porous microspheres, SEM revealed the deposition of the crystals on the surface and within the pores of the microspheres. acs.org

EDX analysis complements SEM by identifying the elemental composition of the features observed. andersonmaterials.com In the analysis of calcium gluconate-loaded microspheres, EDX scans confirmed the presence of calcium. acs.orgresearchgate.net For instance, one study reported a weight percentage of calcium of 10.09% on the surface of the loaded crystals. acs.orgresearchgate.net EDX is also used to confirm the elemental makeup of precipitates in parenteral nutrition solutions, where it has been used to identify precipitates composed primarily of calcium. sergas.gal

Table 4: Example EDX Data for Calcium Gluconate-Loaded Material

| Sample Location | Element Detected | Weight Percentage (%) |

| Surface of loaded crystals | Calcium | 10.09 |

Data sourced from a 2017 study on injectable alginate hydrogels. acs.orgresearchgate.net

Mechanistic Investigations of Calcium Gluconate Complexation and Solution Chemistry

Equilibria and Stability of Mononuclear and Multinuclear Calcium(II)-Gluconate Complexes

The complexation of calcium(II) with gluconate ions exhibits a pH-dependent speciation, transitioning from minor mononuclear species to highly stable multinuclear complexes under specific conditions. In neutral to slightly alkaline solutions, mononuclear complexes such as CaGluc and [CaGlucOH] are formed, though they are considered minor species. researchgate.netacs.orgresearchgate.net

A dramatic shift in complexation behavior occurs in hyperalkaline conditions, typically above pH 12, where gluconate (Gluc) forms predominant and unexpectedly stable multinuclear complexes with Ca. researchgate.netacs.orgnih.govrsc.org Key species identified include the neutral [CaGluc(OH)] and [CaGluc(OH)]. researchgate.netacs.orgnih.gov The formation constants (log β) for these complexes demonstrate their high stability:

| Complex Species | Log β (Stability Constant) |

| [CaGluc(OH)] | 8.03 researchgate.netacs.orgnih.gov |

| [CaGluc(OH)] | 12.39 researchgate.netacs.orgnih.gov |

The formation of these polynuclear complexes has been rigorously proven through a combination of experimental techniques, including H/Pt-electrode potentiometric measurements, X-ray Absorption Spectroscopy (XAS), H Nuclear Magnetic Resonance (NMR), Electrospray Ionization Mass Spectrometry (ESI-MS), conductometry, and freezing-point depression experiments. researchgate.netacs.orgnih.gov These stable complexes significantly increase the solubility of portlandite (Ca(OH)(s)) under hyperalkaline conditions, a finding with relevance in contexts such as cementitious radioactive waste repositories. researchgate.netacs.orgnih.gov The enhanced stability of gluconate complexes, compared to other monocarboxylic acids, is attributed to the presence of alcoholic hydroxyl (OH) groups adjacent to the carboxylate anchor group, which facilitates the formation of stable five-membered chelate rings. researchgate.net

Ligand-Binding Site Identification and Coordination Geometries in Calcium Gluconate Systems

Detailed structural investigations have elucidated the specific binding sites and coordination geometries involved in calcium gluconate complexation. Multinuclear NMR measurements, particularly H NMR, have been instrumental in identifying these sites. researchgate.netacs.orgresearchgate.net It has been established that, in addition to the carboxylate group, the oxygen atoms on the second and third carbon atoms of the gluconate ligand are the most probable sites for Ca binding. researchgate.netacs.org

The crystal structure of calcium D-gluconate, which was surprisingly not reported until recently despite its industrial and medical significance, reveals a complex coordination polymer arrangement. core.ac.ukresearchgate.net In this solid-state structure, the calcium coordination number is nine, and adjacent metal centers are linked by three μ-oxo bridges, with a metal-metal separation of 3.7312 Å. core.ac.uk The calcium ion coordination polyhedron is described as a distorted triaugmented triangular prism. core.ac.uk Notably, one of the gluconate ligands in the crystal structure binds to three adjacent metal centers. core.ac.uk

For aqueous systems, computational chemistry, specifically Density Functional Theory (DFT) calculations, has been employed to model the geometries and coordination modes of species like [CaGluc] complexes. researchgate.net These computational studies provide insights into the atomic-level interactions and structural preferences in solution. researchgate.net

Computational Chemistry and Molecular Modeling of Calcium Gluconate Structures and Reactivity

Computational chemistry and molecular modeling techniques, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, have become powerful tools for understanding the structure and reactivity of calcium gluconate systems. researchgate.netethz.chresearchgate.netnih.govnih.govnih.govfrontiersin.orgrsc.org

Ab initio calculations have been utilized to deduce the suggested structure of the trinuclear calcium gluconate complex, complementing experimental findings. researchgate.netacs.orgnih.gov For aqueous [CaGluc] complexes, DFT calculations performed at the B3LYP level with the 6-311++g(d,p) basis set, incorporating the Polarizable Continuum Model (PCM) for solvent effects, have provided optimized model structures. researchgate.net

Molecular Dynamics simulations have demonstrated that the aggregation of cellulose (B213188) units in aqueous solutions can enhance the adsorption of calcium ions, a finding relevant to the development of bacterial cellulose/hydroxyapatite composites for biomedical applications. nih.gov Furthermore, MD and DFT simulations have been employed to scrutinize calcium solvation in both aqueous and organic solutions. These studies have shown that the coordination number of Ca is negatively correlated with the electrolyte concentration and the steric hindrance of the solvent molecules. rsc.org DFT calculations have also been used to investigate the influence of solute concentration on calcium L3,2-edge X-ray absorption spectra. rsc.org Molecular modeling has been effective in clarifying calcium binding modes, for instance, in α-L-guluronate, where calcium ions are predominantly coordinated by carboxyl oxygen atoms and water molecules. nih.gov

Mixed-Metal and Ternary Complex Formation Involving Calcium Gluconate and Other Cations (e.g., Fe)

Calcium gluconate is known to participate in the formation of mixed-metal and ternary complexes with other cations, which is significant in various chemical and environmental contexts. mpg.deresearchgate.netrsc.orgrsc.org

In alkaline solutions, D-gluconate forms mixed binuclear complexes with calcium(II) and iron(III). Potentiometric titrations have identified complexes with Ca:Fe:D-gluconate stoichiometries of 1:1:1 and 1:1:2. researchgate.netrsc.orgrsc.org The incorporation of Ca into iron(III)-D-gluconate complexes leads to a distinct change in the electrochemical properties of the iron(II/III)-redox couple, resulting in a shift of the formal redox potential towards more negative values. researchgate.netrsc.orgrsc.org These mixed-metal complexes serve as valuable models for iron(II/III)-redox systems where the electrochemical behavior is influenced by the concentration of an electrochemically inactive ion. researchgate.netrsc.orgrsc.org

The formation of such ternary complexes is also highly relevant in the context of radioactive waste repositories. The predominant binuclear Ca-gluconate complex acts as a precursor for the formation of various high-stability ternary complexes with actinides. researchgate.netacs.orgnih.gov Examples include the proposed formation of ternary Ca(II)/An(III/IV) gluconate species with Nd(III), Cm(III), and Th(IV), which can further stabilize these actinide complexes. mpg.deresearchgate.net Qualitative X-ray diffraction and infrared analyses have also suggested the formation of ternary species when gluconate is introduced into a suspension of tricalcium aluminate. nih.gov

Calcium Gluconate in Advanced Materials Science and Engineering

Application as a Precursor for Carbonaceous Nanomaterials Derived from Calcium Gluconate

Calcium gluconate has been identified as an effective and facile precursor for the synthesis of advanced carbonaceous nanomaterials. Through a process of high-temperature pyrolysis, calcium gluconate can be transformed into functional carbon structures with unique morphologies and properties. A key advantage of this method is the in situ formation of calcium-based nanoparticles, such as calcium oxide (CaO), which act as a hard template, leading to the creation of porous, high-surface-area carbon nanosheets. This templating effect is crucial for the material's ultimate performance in various applications. The process typically involves heating calcium gluconate powder in an inert atmosphere at temperatures ranging from 600 to 1100 °C, followed by an acid etching process to remove the calcium-based template, resulting in ultrathin porous carbon nanosheets.

The carbon nanosheets derived from calcium gluconate are particularly well-suited for applications in flexible electronics and energy storage. The pyrolysis of calcium gluconate yields bionic carbon nanosheets decorated with papillae-like CaO nanoparticles. These nanoparticles prevent the collapse of the nanosheets and ensure good dispersion in inks used for printing electronic components. This unique structure is leveraged to create high-performance flexible sensors for humidity, pressure, and strain. For instance, the high hydroscopicity of the CaO nanoparticles allows a printed humidity sensor to achieve a rapid response time of 1.7 seconds.

In the realm of energy storage, these ultrathin porous carbon nanosheets serve as high-performance electrodes for batteries and supercapacitors. When used as an electrode for potassium-ion batteries, the material (pyrolyzed at 900 °C) has demonstrated a high reversible capacity. Similarly, in zinc-ion hybrid supercapacitors, the same electrode material shows exceptional cycling stability. The high specific surface area and hierarchically porous structure are key to these impressive electrochemical performances, facilitating rapid ion transport and providing abundant active sites for energy storage.

| Application Area | Device | Key Performance Metric | Value |

| Flexible Electronics | Humidity Sensor | Response Time | 1.7 seconds |

| Humidity Sensor | Detection Range | 0-96% Relative Humidity | |

| Energy Storage | Potassium-Ion Battery | Reversible Capacity | 497.7 mAh g⁻¹ |

| Potassium-Ion Battery | Cycling Stability | ~72.4% capacity retention after 4000 cycles | |

| Zinc-Ion Capacitor | Cycling Stability | ~90.9% capacity retention after 4000 cycles |

Role as a Cross-linking Agent in Hydrogel and Biopolymer Systems Utilizing Calcium Gluconate

Calcium gluconate serves as an effective cross-linking agent, particularly in the formation of hydrogels from biopolymers like sodium alginate. The divalent calcium ions (Ca²⁺) released from calcium gluconate interact with the carboxyl groups of adjacent polymer chains (specifically the guluronic acid blocks in alginate), creating ionic bridges. This process, often described by the "egg-box model," results in the formation of a stable three-dimensional hydrogel network. Compared to the more commonly used calcium chloride, calcium gluconate provides a slower, more controlled release of Ca²⁺ ions, which can be advantageous for achieving a more uniform and homogenous gel structure.

The controlled gelling properties of calcium gluconate make it highly suitable for the encapsulation of sensitive biological materials, such as microbial biocontrol agents. This technology is critical for protecting microorganisms from harsh environmental conditions and ensuring their viability and efficacy upon application.

Research has shown that using calcium gluconate to cross-link alginate beads for encapsulating the biocontrol fungi Metarhizium brunneum and the yeast Saccharomyces cerevisiae offers significant advantages over calcium chloride. nih.gov Beads cross-linked with calcium gluconate demonstrated maximum survival of the microorganisms after drying and rehydration. nih.gov Furthermore, these beads exhibited lower hygroscopic properties, which contributes to a longer shelf life for the encapsulated fungi. nih.gov An additional benefit is the nutritive effect of the gluconate component, which can support the encapsulated microbes, leading to increased mycelial growth and metabolic activity. nih.gov This dual function as both a superior cross-linker and a nutrient source makes calcium gluconate a valuable tool in developing advanced formulations for biological control agents. nih.govresearchgate.net

Integration of Calcium Gluconate in Cementitious and Self-Healing Concrete Systems

In cement science, calcium gluconate is primarily known as a set retarder. Its molecules adsorb onto the surface of cement grains and chelate the calcium ions that are crucial for the nucleation and growth of hydration products like ettringite and calcium silicate (B1173343) hydrates. cdnsciencepub.comresearchgate.net This action slows down the initial chemical reactions, delaying the setting time of the concrete.

This retarding property is being harnessed in the development of advanced "self-healing concrete." One promising approach involves embedding bacteria (e.g., Bacillus species) into the concrete matrix. tec.mxnih.gov When cracks form and water enters, the dormant bacterial spores are activated. The bacteria then metabolize a nutrient source to precipitate calcium carbonate (calcite), which fills and seals the crack. nih.govwikipedia.org Calcium gluconate can play a dual role in this system. Firstly, it can serve as a carbon source or nutrient for the bacteria. Secondly, and more directly, it can enhance autogenous healing by increasing the availability of calcium ions in the crack, which are essential reagents for the formation of calcite healing products. researchgate.net Studies have shown that immersing cracked mortars in a calcium gluconate solution can increase the kinetics of self-healing, particularly for larger cracks, by providing the necessary building blocks for repair. researchgate.net

Corrosion Inhibition Properties and Mechanisms on Metallic Substrates by Calcium Gluconate

Calcium gluconate is recognized as an effective and non-toxic corrosion inhibitor, particularly for mild steel in various aqueous environments, including those with low chloride content and artificial seawater. tandfonline.comtandfonline.com Its inhibitory action stems from its ability to adsorb onto the metallic substrate and form a protective film that acts as a barrier to aggressive, corrosive species.

The mechanism of inhibition is considered to be a mixed-type, with a dominant anodic effect. tandfonline.comresearchgate.net This means it primarily suppresses the anodic reaction (the dissolution of iron) but also affects the cathodic reaction. The process involves several steps:

The calcium gluconate molecules diffuse from the solution to the steel surface.

The gluconate anions adsorb onto the metal surface via a physisorption mechanism, fitting Langmuir and Frumkin adsorption isotherm models. tandfonline.comresearchgate.net

At anodic sites, where iron dissolves to form ferrous ions (Fe²⁺), a stable Fe²⁺–gluconate complex is formed. tandfonline.comcore.ac.ukpmpinc.com

Simultaneously, the released calcium ions (Ca²⁺) migrate to cathodic sites, where they react with hydroxyl ions (OH⁻) to form calcium hydroxide (B78521) (Ca(OH)₂). tandfonline.comcore.ac.ukpmpinc.com

The combination of the Fe²⁺–gluconate complex and the precipitated calcium hydroxide forms a passive, protective film on the steel surface, significantly reducing the corrosion rate. tandfonline.comtandfonline.com Studies have demonstrated high inhibition efficiencies, often exceeding 90%, depending on the concentration and environment. tandfonline.com

| Metallic Substrate | Corrosive Medium | Inhibitor Concentration | Method | Inhibition Efficiency (%) |

| Mild Steel | Artificial Seawater (3.5% NaCl) | 0.75% | Coupon Measurement | >90% |

| Mild Steel | Artificial Seawater (3.5% NaCl) | 1.75% | Coupon Measurement | 97.87% |

| Mild Steel | Artificial Seawater (3.5% NaCl) | 0.75% | Potentiodynamic Polarization | >80% |

| Mild Steel | Low Chloride (60 ppm Cl⁻) | 200 ppm | Weight Loss (24 hours) | 99% |

| Mild Steel | Low Chloride (60 ppm Cl⁻) | 200 ppm | Weight Loss (7 days) | 60% |

Interactions of Calcium Gluconate in Biochemical and Environmental Systems Non Clinical Contexts

Chelation and Sequestration of Metal Ions in Environmental Remediation and Waste Management

The gluconate ion (C₆H₁₁O₇⁻) possesses a carboxylic acid group and multiple hydroxyl groups, enabling it to form stable complexes with a variety of metal ions. This chelating ability is the basis for its potential use in environmental remediation and waste management, particularly for the sequestration of heavy metals.

While research has explored various chelating agents for soil remediation, the utility of gluconate has been noted. For instance, aqueous solutions of D-gluconic acid have been tested for their capacity to extract heavy metals such as Cadmium (Cd), Chromium (Cr), Copper (Cu), Nickel (Ni), Lead (Pb), and Zinc (Zn) from polluted soil. researchgate.net The extraction efficiency is highly dependent on pH, increasing significantly under strongly alkaline conditions (pH 12-13). researchgate.net Under optimized conditions with D-gluconic acid solutions, substantial removal rates for various metals have been achieved: Ni (43%), Cr (60%), Cd (63%), Zn (70%), Pb (80%), and Cu (84%). researchgate.net

In the context of waste management, such as in simulated cooling water systems, calcium gluconate has been studied as a corrosion inhibitor for mild steel. Its mechanism involves the adsorption of the gluconate ion onto the metal surface, forming a protective complex that inhibits corrosion, especially in neutral to alkaline conditions. researchgate.netresearchgate.net This surface complexation demonstrates the sequestration capability of gluconate, binding metal ions and preventing their release or reaction. researchgate.net

In the context of deep geological repositories for nuclear waste, gluconate is a relevant organic ligand. frontiersin.org It can be introduced into the repository environment as a component of cement admixtures (plasticizers) or as a degradation product of cellulosic materials within the waste. frontiersin.orgacs.org The presence of gluconate can significantly influence the geochemical behavior and mobility of radionuclides, a critical factor in the long-term safety and performance assessment of a repository. frontiersin.orgnih.govepj-n.org

Gluconate forms stable, soluble complexes with a range of radionuclides, including trivalent actinides like Americium (Am(III)) and Curium (Cm(III)), tetravalent actinides like Thorium (Th(IV)) and Plutonium (Pu(IV)), and hexavalent actinides like Uranium (U(VI)). frontiersin.orgresearchgate.net It also complexes with Europium (Eu(III)), often used as a chemical analogue for trivalent actinides. frontiersin.org This complexation can increase the solubility of radionuclides that would otherwise precipitate in the highly alkaline conditions of cement pore water, potentially enhancing their mobility. acs.orgnih.gov

Furthermore, the high concentration of calcium (Ca(II)) and magnesium (Mg(II)) ions in cement pore water and repository brines leads to competition for the gluconate ligand. frontiersin.orgnih.gov The formation of Ca(II)-gluconate and Mg(II)-gluconate complexes can suppress the formation of actinide-gluconate species, which may in turn lower the solubility and mobility of the radionuclides. acs.orgnih.gov These complex interactions must be incorporated into geochemical models to accurately predict the long-term fate of radionuclides and ensure the safety of geological disposal systems. nih.govepj-n.org

In Vitro Cellular and Molecular Mechanisms Mediated by Calcium Gluconate (e.g., Wnt/β-catenin pathway in fibroblasts)

In non-clinical in vitro settings, calcium gluconate can influence cellular signaling pathways. A notable example is its effect on the Wnt/β-catenin pathway in human dermal fibroblasts. This pathway is crucial for processes like cell division, differentiation, and tissue repair. nih.gov Research investigating the toxic effects of hydrofluoric acid on these fibroblasts revealed that calcium gluconate can attenuate this toxicity by modulating the Wnt/β-catenin signaling cascade. nih.gov

In that study, treatment with hydrofluoric acid led to an increase in the expression of key components of the pathway, including Wnt2, Wnt3a, and β-catenin. Subsequent treatment with calcium gluconate was found to inhibit the expression of these molecules. nih.gov This suggests that calcium gluconate can counteract the detrimental effects of certain toxins on fibroblasts by regulating this specific signaling pathway, providing insights into its molecular mechanisms of action at the cellular level, independent of its role in systemic calcium homeostasis. nih.gov

Impact of Calcium Gluconate on Plant Physiology and Post-Harvest Quality Maintenance in Agriculture

Calcium is an essential secondary macronutrient for plants, playing a vital role in cell wall structure, membrane integrity, cell division, and stress tolerance. researchgate.net Calcium gluconate is utilized in agriculture as a source of calcium, applied either pre-harvest as a foliar spray or post-harvest as a treatment to enhance fruit quality and extend shelf life. researchgate.netmdpi.comfrontiersin.org

Pre-harvest application of calcium-containing fertilizers, including formulations with calcium gluconate, can effectively delay fruit softening by maintaining tissue structure and reducing the activity of cell-wall-degrading enzymes. researchgate.net It also helps to delay senescence, reduce physiological disorders, improve fruit firmness, and increase the calcium content within the fruit. researchgate.net

Post-harvest treatments with calcium gluconate, often in combination with other substances like chitosan (B1678972), have been shown to be effective in preserving the quality of various fruits during cold storage. These treatments can reduce weight loss, maintain firmness, and decrease the rate of decay. mdpi.comfrontiersin.orgpnnl.gov

| Fruit | Treatment | Key Findings | Reference(s) |

| Sweet Cherry (cv. Sweetheart) | Pre- and post-harvest 1% Calcium Gluconate (Ca-Glu) | Combined treatment limited weight loss, suppressed respiration rate, and delayed losses of titratable acidity, firmness, and sensory quality during 3 weeks of cold storage. | mdpi.com, frontiersin.org |

| Hydroponic Strawberry | Post-harvest coating with 1.5% chitosan and 0.5% Calcium Gluconate | Extended storage period to 10 days without decay, compared to over 60% decay in control samples. Coated fruit had significantly less weight loss and maintained firmness better than uncoated fruit. | pnnl.gov |

| Nanfeng Tangerine | Pre-harvest spray with various Calcium fertilizers | Treatments effectively extended post-harvest storage, enhanced fruit firmness, delayed respiration rate, and reduced decay and weight loss. | researchgate.net |

| Treatment (Ca-glu in nutrient solution) | Effect on Fruit Weight | Effect on Fruit Mineral Content | Effect on Fruit Quality | Reference(s) |

| 0.3 me·L⁻¹ | No significant decrease | Increased Ca, K, Mg concentrations compared to control. | - | frontiersin.org, acs.org |

| 0.6 me·L⁻¹ | Decreased total and average fruit weight | Increased Ca, K, Mg concentrations. | Highest lycopene (B16060) content. | frontiersin.org, acs.org |

| 0.9 me·L⁻¹ | Decreased total and average fruit weight | Highest increase in fruit Ca, K, Mg concentrations (49% increase in Ca vs. control). | Increased glucose content. | frontiersin.org, acs.org |

Future Research Trajectories and Interdisciplinary Outlooks for Calcium Gluconate

Development of Novel Synthetic Pathways and Derivatization Strategies for Calcium Gluconate

Future research in calcium gluconate synthesis is expected to focus on developing more efficient, sustainable, and scalable production methods. Current methods often involve the reaction of gluconic acid with calcium hydroxide (B78521) or calcium carbonate, with gluconic acid commonly produced by microbial fermentation, notably using Aspergillus niger. usda.govgoogle.com Electrochemical processes for obtaining calcium gluconate from aqueous glucose solutions in the presence of catalysts like potassium bromide and calcium carbonate have also been explored, offering a route for obtaining high-purity calcium gluconate monohydrate with the potential for ethanol (B145695) recycling, enhancing economic and ecological benefits. researchgate.net

Novel synthetic pathways could explore alternative precursors, biocatalytic routes with engineered microorganisms for improved yields, or continuous flow synthesis for enhanced efficiency and reduced waste. Derivatization strategies aim to modify the calcium gluconate molecule to impart new functionalities or enhance existing properties, such as solubility, stability, or specific interaction capabilities. For instance, research has explored the selective precipitation of calcium gluconate and calcium galactonate, suggesting avenues for developing more precise separation and purification techniques. rsc.org The creation of "value-added" derivatives, similar to those seen with alginates, could lead to improved material properties or specific biological interactions, without venturing into dosage or safety profiles. researchgate.net

Exploration of Advanced Characterization Methodologies for Complex Calcium Gluconate Systems

Understanding the intricate behavior of calcium gluconate, especially in complex systems, necessitates the application of advanced characterization methodologies. Traditional techniques like powder X-ray diffraction (PXRD), thermal analysis, and Raman spectroscopy have been instrumental in characterizing its various forms (monohydrate and anhydrous forms I and II) and investigating solution-mediated phase transformations. nih.gov

Future research will likely leverage hyphenated techniques and in situ characterization to gain deeper insights into its structural evolution, interactions, and physical properties under varying conditions. For example, heart-cutting two-dimensional liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (2D-LC-Q-TOF/MS) has been developed to characterize highly polar impurities in calcium gluconate, demonstrating the utility of advanced separation and detection methods. researchgate.net Such methodologies can overcome challenges like poor retention on traditional reversed-phase columns and incompatibility with mass spectrometry, offering enhanced sensitivity and comprehensive impurity profiling. researchgate.net Advanced microscopy techniques, such as scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDX), are crucial for observing morphological evolutions and elemental compositions in calcium gluconate-derived materials. acs.orgchemrxiv.orgscienceopen.com Further exploration could involve cryo-electron microscopy for high-resolution structural elucidation of calcium gluconate complexes or operando spectroscopy to monitor its behavior during reactions or material formation.

Computational Advancements in Predicting Calcium Gluconate Behavior and Interactions

Computational chemistry and molecular modeling are becoming indispensable tools for predicting and understanding the behavior and interactions of chemical compounds, including calcium gluconate. These advancements offer high-dimensional optimization capabilities, reducing reliance on empirical methods. rsc.org

Future research will increasingly utilize quantum mechanics (QM) to accurately describe atomic and molecular interactions, predicting structural and physicochemical properties. rsc.orgacs.org Molecular dynamics (MD) simulations can model the physical motion of atoms and molecules, revealing complex interactions over extended timescales, such as drug-excipient interactions and stability. rsc.org Density functional theory (DFT) methods can investigate surface adsorption, catalysis, and chemical conversions, uncovering factors influencing interactions of materials with drug molecules or functional moieties. rsc.orgacs.org These computational approaches can predict calcium gluconate's solubility, stability, and potential interactions with other molecules or surfaces, accelerating the discovery of new applications and optimizing existing processes.

Emerging Roles of Calcium Gluconate in Sustainable Chemistry and Novel Material Platforms

Calcium gluconate's properties lend themselves to emerging roles in sustainable chemistry and the development of novel material platforms. Its biodegradability and chelating abilities make it a candidate for greener chemical processes.

One significant area is its application as a carbon source for developing advanced materials. For instance, calcium gluconate has been successfully used as a precursor for fabricating ultrathin porous carbon nanosheets through pyrolysis. chemrxiv.orgacs.org These nanosheets exhibit high specific surface area and hierarchical porous structures, making them suitable for energy storage applications like potassium-ion batteries and zinc-ion capacitors, demonstrating excellent reversible capacity, rate capability, and cycling stability. chemrxiv.org This highlights calcium gluconate's potential in creating sustainable electrode materials for next-generation energy devices. Furthermore, calcium gluconate has been explored in the creation of novel hydrogels, such as injectable alginate hydrogels cross-linked by calcium gluconate-loaded porous microspheres for tissue engineering applications, leveraging its ability to release calcium ions for in situ cross-linking. acs.org Its use in developing carbon-based solid acid catalysts for biomass conversion, such as the production of furfural (B47365) from xylose, also underscores its contribution to sustainable chemical processes. bohrium.com

Integration with Artificial Intelligence and Machine Learning for Predictive Research in Calcium Gluconate Science

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize calcium gluconate research, enabling predictive modeling and accelerating discovery. AI and ML can analyze large datasets, optimize experimental conditions, and predict material properties or synthesis outcomes. researchgate.netnih.gov

In the context of calcium gluconate, AI/ML models could be trained on experimental data to predict optimal synthesis parameters for desired purity or morphology. They could also be used to model the interaction of calcium gluconate with various matrices in material science, predicting performance characteristics without extensive empirical testing. rsc.orgmdpi.com For example, ML algorithms can enhance the accuracy of predictions for drug release and stability, which could be relevant for calcium gluconate in material formulations. rsc.org The application of AI to analyze complex characterization data, such as spectroscopic or microscopic images, could lead to automated identification of structural features or phase transformations, offering a more efficient and data-driven approach to understanding calcium gluconate systems. While much of the current AI/ML application in chemistry is broad, its specific application to compounds like calcium gluconate for predicting synthesis outcomes, material performance, and novel applications represents a significant future trajectory.

Q & A

What experimental methodologies are recommended for quantifying calcium gluconate in complex matrices like food or biological samples?

Basic:

Complexometric titration with ethylenediaminetetraacetic acid (EDTA) is a standard method for determining calcium content in calcium gluconate. This requires dissolving the sample in water, adjusting the pH to 12-13 with sodium hydroxide, and using a calcium-specific indicator (e.g., Patton-Reeder indicator). The EDTA solution must be standardized against a known calcium source to ensure accuracy .

Advanced:

For simultaneous quantification in multicomponent systems (e.g., foods containing ferrous gluconate and calcium gluconate), liquid chromatography–tandem mass spectrometry (LC-MS/MS) is optimal. Key parameters include:

- Chromatography: C18 column with gradient elution (mobile phase: methanol/water with 0.1% formic acid).

- Detection: Multiple reaction monitoring (MRM) for ions m/z 430.4 → 112.1 (calcium gluconate) and m/z 482.3 → 112.1 (ferrous gluconate).

- Validation: Limits of detection (LOD) for calcium gluconate are 1.4 mg/kg, with recoveries of 94.3–110.8% in beverages .

How do calcium chloride and calcium gluconate differ in bioavailability and clinical efficacy?

Basic:

Calcium chloride provides ~3× more elemental calcium per gram than calcium gluconate (13.6 mEq/g vs. 4.5 mEq/g). However, both forms achieve comparable increases in serum ionized calcium ([Ca²⁺]) when equimolar doses are administered intravenously. Calcium gluconate is preferred for peripheral IV use due to lower tissue necrosis risk .

Advanced:

Studies in anhepatic liver transplant patients show no difference in [Ca²⁺] elevation rates between calcium chloride (10 mg/kg) and calcium gluconate (30 mg/kg), debunking the myth that gluconate requires hepatic metabolism. Both forms exhibit rapid dissociation in vivo, independent of liver function .

What pharmacokinetic (ADME) data are critical for preclinical studies of calcium gluconate?

Basic:

- Absorption: Calcium gluconate is rapidly absorbed in the gastrointestinal tract, supported by rat studies with radiolabeled analogs (e.g., glucono-δ-lactone).

- Distribution: Primarily in aqueous compartments due to high water solubility (3.3 g/100 mL at 25°C) and low log Kow (-4.7), indicating minimal lipid membrane penetration .

Advanced:

- Metabolism: QSAR modeling predicts gluconate metabolism into glucose-related intermediates (e.g., D-gluconic acid, glucono-δ-lactone) and calcium hydroxide.

- Excretion: Renal excretion dominates, with 70–80% of orally administered doses eliminated in urine within 24 hours in rat models .

How can researchers address data gaps in calcium gluconate toxicity studies?

Basic:

Analog studies (e.g., sodium gluconate, glucono-δ-lactone) are used to infer toxicity endpoints. For example:

- Developmental toxicity: Sodium gluconate showed no teratogenicity in rats at 1,000 mg/kg/day .

- Repeated-dose toxicity: Glucono-δ-lactone caused no adverse effects in 90-day rat studies at 750 mg/kg/day .

Advanced:

New Approach Methodologies (NAMs) like in silico metabolic simulators (e.g., OECD QSAR Toolbox) predict metabolite formation and toxicity pathways. These tools are validated against analog data to fill gaps in repeated-dose and reproductive toxicity studies .

What experimental designs are recommended for studying calcium gluconate’s role in mitigating drug-induced toxicity?

Basic:

For beta-blocker or calcium channel blocker overdose models:

- Dose: 60–100 mg/kg IV calcium gluconate in rodents.

- Outcome measures: Survival rates, hemodynamic stability (e.g., mean arterial pressure), and serum [Ca²⁺] monitoring .

Advanced:

In clinical trials (e.g., polymyxin-induced respiratory failure prevention):

- Design: Retrospective cohort studies comparing intubation rates in patients receiving IV calcium gluconate (e.g., 1 g q6h) versus controls.

- Statistical analysis: Unpaired t-tests for continuous variables (e.g., ICU transfer rates) with significance at p < 0.005 .

How does calcium gluconate’s solubility profile influence its formulation in parenteral nutrition (PN)?

Advanced:

Calcium gluconate is preferred over calcium chloride in PN due to superior compatibility with phosphate. Key considerations:

- Solubility curves: Calcium gluconate allows higher concentrations (≤10 mEq/L) without precipitation, whereas calcium chloride is limited to ≤5 mEq/L.

- Stability: Amino acid concentration ≥4.25% and dextrose presence reduce precipitation risk in 2-in-1 PN formulations .

What environmental fate data are essential for assessing calcium gluconate’s ecological impact?

Advanced:

- Mobility: High water solubility and low log Koc (0.7) indicate high leaching potential into groundwater.

- Biodegradation: Readily biodegradable under aerobic conditions (≥60% degradation in 28 days) and anaerobic conditions (via analog data).

- Bioaccumulation: Low BCF/BAF (<10 L/kg) due to hydrophilicity .

What synthetic routes are optimal for calcium gluconate production in research settings?

Basic:

- Electrochemical oxidation: Glucose oxidation at alkaline pH (pH 11–12) using platinum electrodes yields gluconic acid, which is neutralized with calcium carbonate.

- Yield: ~85% with purity ≥98% .

Advanced:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.